molecular formula C6H15Cl2N3 B2690136 2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride CAS No. 2649066-87-3

2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride

Cat. No. B2690136
CAS RN: 2649066-87-3
M. Wt: 200.11
InChI Key: HFIOKOZUUPWDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1,3-diazole and is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, has a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Potential

Some derivatives of imidazole have shown good antimicrobial potential . This suggests that “2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride” could potentially be used in the development of new antimicrobial agents.

Antitumor Potential

There is evidence that certain imidazole derivatives have antitumor potential . For example, one study found promising results for a complex towards the HeLa cell line . This suggests that “2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride” could potentially be used in cancer research and treatment.

Synthesis of Imidazoles

The compound could be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Production of Di- and Tri-substituted Imidazolones

The compound could potentially be used in the production of di- and tri-substituted imidazolones . These are important in various chemical reactions and processes.

Research into Meteor Trail Radio Emission

While not directly related to the compound itself, the term “EN300-1708855” is associated with a scientific research project that addresses the relatively recently observed phenomenon of radio wave emission by meteor trails . This project uses radio and video measurements to explore the structure, time evolution, and formation mechanism of the meteor radio emissions .

Mechanism of Action

properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.2ClH/c1-6(2,7)5-8-3-4-9-5;;/h3-4,7H2,1-2H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIOKOZUUPWDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NCCN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.